molecular formula C20H36O4 B159231 11-Deoxyprostaglandin F1alpha CAS No. 37785-98-1

11-Deoxyprostaglandin F1alpha

Cat. No.: B159231
CAS No.: 37785-98-1
M. Wt: 340.5 g/mol
InChI Key: HYBPXYQCXNOTFK-DUSCRHDRSA-N
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Description

11-Deoxyprostaglandin F1alpha is a synthetic analog of prostaglandin F1alpha. It is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. These compounds have diverse biological functions, including the regulation of inflammation, blood flow, and the formation of blood clots. This compound exhibits vasopressor and bronchoconstrictor activities, making it a compound of interest in various scientific research fields .

Biochemical Analysis

Biochemical Properties

11-Deoxyprostaglandin F1alpha plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit gastric acid secretion and cause uterine contractions in rats . The compound exhibits vasopressor and bronchoconstrictor activities at about half the potency of prostaglandin F2alpha in guinea pigs . These interactions highlight the compound’s potential in modulating physiological processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause uterine contractions in rats at a dose 0.3 times that of prostaglandin F1alpha . Additionally, it inhibits gastric acid secretion by 35% at a dose of 32 mg/kg in whole animal studies . These effects demonstrate the compound’s impact on cellular activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s vasopressor and bronchoconstrictor activities are attributed to its interaction with specific receptors and enzymes . By binding to these targets, this compound modulates physiological responses, leading to its observed effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, with a stability of at least four years when stored at -20°C . This stability ensures consistent results in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 32 mg/kg, the compound inhibits gastric acid secretion by 35% . Higher doses may lead to toxic or adverse effects. For instance, the compound’s uterine stimulant action is observed at a dose 0.3 times that of prostaglandin F1alpha . These dosage-dependent effects highlight the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s inhibition of gastric acid secretion and uterine contractions are mediated through its interaction with specific metabolic pathways . Understanding these pathways is essential for elucidating the compound’s overall metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that this compound reaches its intended sites of action, thereby exerting its physiological effects.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with cellular components and subsequent physiological responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Deoxyprostaglandin F1alpha involves multiple steps, starting from readily available precursors. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic reactions to achieve high stereoselectivity and efficiency. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar chemoenzymatic routes. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

11-Deoxyprostaglandin F1alpha undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen functionalities.

    Reduction: Conversion of ketones to alcohols.

    Substitution: Introduction of functional groups such as phenylbenzoyl.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include stereochemically pure intermediates and the final this compound compound .

Scientific Research Applications

11-Deoxyprostaglandin F1alpha has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin F1alpha: The parent compound with similar biological activities.

    Prostaglandin F2alpha: Another prostaglandin with stronger vasopressor and bronchoconstrictor activities.

    Cloprostenol: A synthetic analog used in veterinary medicine.

    Bimatoprost: A prostaglandin analog used to treat glaucoma .

Uniqueness

11-Deoxyprostaglandin F1alpha is unique due to its specific structural modifications, which result in distinct biological activities. It exhibits vasopressor and bronchoconstrictor activities at about half the potency of prostaglandin F2alpha, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-[(1R,2S,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBPXYQCXNOTFK-DUSCRHDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1CC[C@@H]([C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347757
Record name 11-Deoxyprostaglandin F1alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37785-98-1
Record name 11-Deoxyprostaglandin F1alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037785981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Deoxyprostaglandin F1alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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